molecular formula C11H14BrFN2 B8164335 5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine

Cat. No.: B8164335
M. Wt: 273.14 g/mol
InChI Key: VAKORACXRXJLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound that contains a bromine, fluorine, and piperidine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 5-Bromo-2-fluoropyridine.

    Nucleophilic Substitution: The bromine atom on the pyridine ring is substituted with a piperidin-1-ylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the major product would be a 3-aryl-2-fluoro-5-(piperidin-1-ylmethyl)pyridine .

Scientific Research Applications

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the piperidine group can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, as well as the piperidin-1-ylmethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine and a fluorine atom on the pyridine ring, along with a piperidinylmethyl substituent, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C10H12BrFN2
  • Molecular Weight : 255.15 g/mol
  • CAS Number : 364794-78-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The piperidine moiety enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator of mitosis, have shown promise in cancer therapy. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine structure can significantly affect potency against cancer cells .

CompoundTargetIC50 (nM)Reference
Compound APlk1450
This compoundTBDTBDTBD

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. Compounds with similar structures have demonstrated dual action by inhibiting cholinesterase and exhibiting antioxidant effects, which are beneficial in treating Alzheimer's disease . The presence of the piperidine ring in this compound suggests potential neuroprotective activity that warrants further investigation.

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been documented, with some compounds exhibiting significant activity against various bacterial strains. The unique structure of this compound may confer similar properties, although specific studies are needed to elucidate its efficacy against pathogens.

Study on Plk1 Inhibition

A recent study screened a library of small molecules for their ability to inhibit Plk1. Among the identified compounds was one structurally related to this compound, which demonstrated effective inhibition and induced apoptosis in cancer cell lines . This highlights the potential utility of this compound in cancer therapeutics.

Neuroprotective Evaluation

In a study assessing the neuroprotective effects of piperidine derivatives, compounds were evaluated for their ability to reduce oxidative stress in neuronal cell cultures. The results indicated that certain modifications led to enhanced protective effects against neurotoxicity . While direct data on this compound is lacking, its structural features suggest it could exhibit similar benefits.

Properties

IUPAC Name

5-bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-10-6-9(11(13)14-7-10)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKORACXRXJLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.